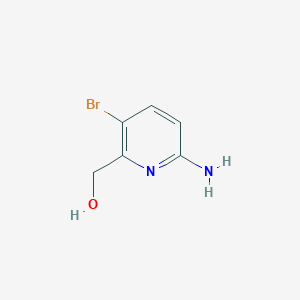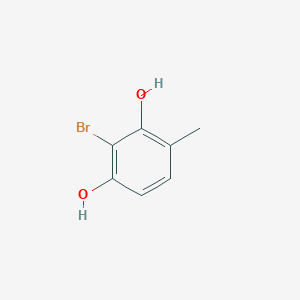
2-Bromo-4-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methylbenzene-1,3-diol is an aromatic compound derived from benzene. It features a bromine atom and a methyl group attached to a benzene ring, along with two hydroxyl groups. This compound is part of the broader class of bromophenols, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methylbenzene-1,3-diol (also known as 4-methylresorcinol) using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Palladium catalysts and boronic acids or esters in the presence of a base for Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of 2-bromo-4-methylquinone.
Reduction: Formation of 4-methylbenzene-1,3-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylbenzene-1,3-diol involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects. These interactions can affect various molecular targets and pathways, leading to antimicrobial or antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1,3-diol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-nitrobenzene-1,3-diol: Contains a nitro group instead of a methyl group, leading to different chemical and biological properties.
2-Bromo-4-chlorobenzene-1,3-diol: Contains a chlorine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-methylbenzene-1,3-diol is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-bromo-4-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-3-5(9)6(8)7(4)10/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYWVSNGGQHKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

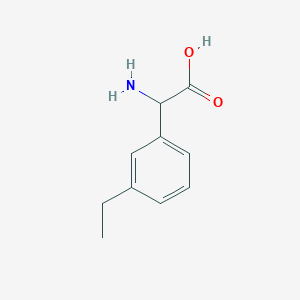
![2-[3-(Methoxymethyl)phenyl]propan-2-ol](/img/structure/B7963543.png)
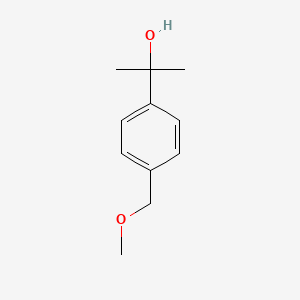
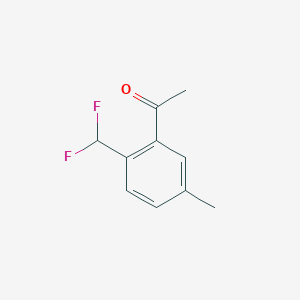
![[3-(Oxan-4-yl)phenyl]methanol](/img/structure/B7963572.png)
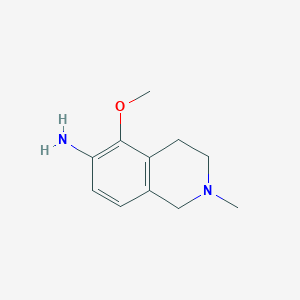
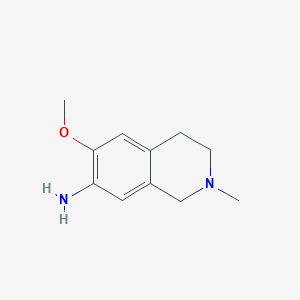
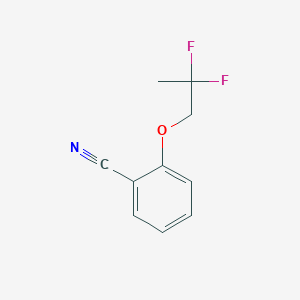
![2-Bromoimidazo[1,2-A]pyrazine](/img/structure/B7963593.png)
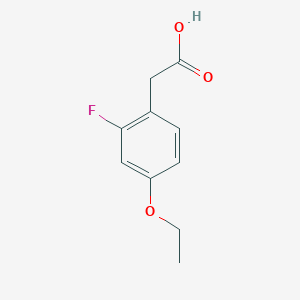
![6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B7963605.png)
![3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine](/img/structure/B7963611.png)
